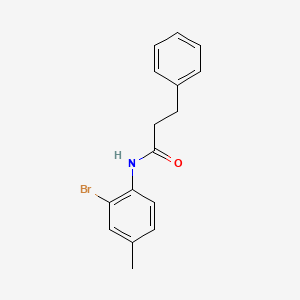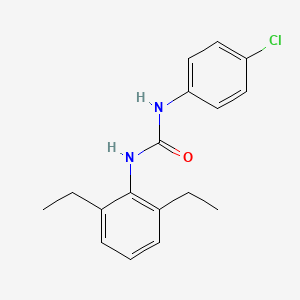![molecular formula C21H32N4O2 B5654673 (3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5654673.png)
(3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Although specific synthesis details for this compound are not directly available, related works provide insights into similar synthetic strategies and analyses. Compounds with dimethylamino phenyl groups and complex ring structures, like pyrrolidine and piperidine, are often synthesized through multi-step reactions involving the formation of key intermediate structures, followed by cyclization, acylation, and amide formation steps (R. N. Singh et al., 2014). These processes are meticulously designed to ensure the correct stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their ring systems and functional groups. The presence of dimethylamino groups contributes to the molecule's electronic properties, while the piperidine and pyrrolidine rings influence its conformational stability. Density functional theory (DFT) studies often complement experimental techniques to analyze these molecules' vibrational modes, electronic properties, and molecular interactions (Jorge Trilleras et al., 2008).
Chemical Reactions and Properties
The reactivity of such molecules can be attributed to the functional groups and the inherent nucleophilicity and electrophilicity of the nitrogen atoms present in the piperidine and pyrrolidine rings. These compounds participate in a variety of chemical reactions, including nucleophilic substitution reactions and coupling reactions, to form new heterocyclic compounds with potential biological activity (Vinaya Kambappa et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of polar functional groups like carboxamide enhances solubility in polar solvents, while the overall molecular shape and size affect their phase transition temperatures. Computational studies often predict these properties accurately before experimental validation.
Chemical Properties Analysis
Chemically, the compound exhibits properties typical of amides and secondary amines, including hydrogen bonding potential and basicity. These chemical properties are crucial in understanding the compound's interactions with biological targets and its stability under various conditions. Theoretical studies and quantum chemical calculations provide valuable insights into the compound's reactivity, stability, and interaction with other molecules (R. Singh et al., 2013).
Eigenschaften
IUPAC Name |
(3R,5R)-N-[2-[4-(dimethylamino)phenyl]ethyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-24(2)19-7-5-16(6-8-19)9-10-23-20(26)17-13-18(15-22-14-17)21(27)25-11-3-4-12-25/h5-8,17-18,22H,3-4,9-15H2,1-2H3,(H,23,26)/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRFGOHBWBNOI-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2CC(CNC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)

![4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)

![{(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654636.png)

![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5654647.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine](/img/structure/B5654653.png)
![3-(3-hydroxy-2-quinoxalinyl)-N-1-oxaspiro[4.5]dec-3-ylpropanamide](/img/structure/B5654660.png)

![1-[2-(4-chlorophenoxy)ethyl]piperidine](/img/structure/B5654683.png)
![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-3-pyrrolidinamine](/img/structure/B5654701.png)